Cas no 29867-04-7 (1,4-Butanediamine,N1-(phenylmethyl)-)

29867-04-7 structure
Product name:1,4-Butanediamine,N1-(phenylmethyl)-
1,4-Butanediamine,N1-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Butanediamine,N1-(phenylmethyl)-
- N'-benzylbutane-1,4-diamine
- 1,4-Butanediamine, N-(phenylmethyl)-
- 1,4-butanediamine, N~1~-(phenylmethyl)-
- MFCD03161272
- DTXSID20183980
- N-Benzylputrescine
- N-benzyl-1,4-butanediamine
- 29867-04-7
- N(1)-benzyl-1,4-butanediamine
- SCHEMBL2107317
- CHEMBL23145
- AKOS010115143
- OVCTWFIAXIDIJN-UHFFFAOYSA-N
- N-Benzyl-1,4-diaminobutane
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- Inchi: InChI=1S/C11H18N2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10,12H2
- InChI Key: OVCTWFIAXIDIJN-UHFFFAOYSA-N
- SMILES: NCCCCNCC1C=CC=CC=1
Computed Properties
- Exact Mass: 178.14714
- Monoisotopic Mass: 178.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 38Ų
Experimental Properties
- Density: 0.967
- Boiling Point: 286.5°Cat760mmHg
- Flash Point: 147.5°C
- Refractive Index: 1.529
- PSA: 38.05
1,4-Butanediamine,N1-(phenylmethyl)- Related Literature
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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4. Book reviews
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
29867-04-7 (1,4-Butanediamine,N1-(phenylmethyl)-) Related Products
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